molecular formula C17H19NO2 B15142939 Nefopam-d3 N-Oxide

Nefopam-d3 N-Oxide

Cat. No.: B15142939
M. Wt: 272.36 g/mol
InChI Key: ADOSMCNCNFMWSW-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium into the Nefopam N-Oxide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions

Nefopam-d3 N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while reduction could produce deuterated Nefopam or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. It acts in the brain and spinal cord to relieve pain via:

These actions result in potent analgesic effects without the respiratory depression commonly associated with opioid analgesics .

Biological Activity

Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam, a non-opioid analgesic known for its efficacy in pain relief. This compound exhibits biological activities similar to its parent compound, with additional advantages due to the incorporation of deuterium, which enhances tracking and quantification in pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound operates through several mechanisms that contribute to its analgesic properties:

  • Triple Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which plays a critical role in modulating pain perception.
  • Modulation of Glutamatergic Transmission : The compound affects glutamate release and receptor activity, potentially mitigating excitotoxicity associated with various neurological disorders .
  • Calcium and Sodium Channel Modulation : It influences voltage-sensitive calcium and sodium channels, further contributing to its analgesic effects without inducing respiratory depression typical of opioid analgesics.

Pharmacokinetics

The deuterium labeling in this compound allows for enhanced pharmacokinetic studies. The distinct physical properties of deuterium facilitate precise tracking in biological systems, making it valuable for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Properties of this compound

PropertyDescription
Molecular FormulaC17H16D3NO2
Molecular Weight272.36 g/mol
BioavailabilityHigh (specific values vary by study)
Half-lifeVaries based on dosage and method

Study on Neurological Effects

A significant study investigated the effects of Nefopam on locomotor activity and neuroprotection in Wistar rats. The study found that administration of Nefopam at various doses (1.0 to 40 mg/kg) significantly influenced dopamine levels in the striatum and reduced L-DOPA content in critical brain regions. Notably:

  • Locomotor Activity : Doses of 10 mg/kg reduced stereotypy and improved motor coordination compared to control groups.
  • Neuroprotective Effects : The compound demonstrated potential in protecting dopaminergic neurons from excitotoxic damage associated with conditions like Parkinson’s disease .

Table 2: Effects of Nefopam on Neurotransmitter Levels

Dose (mg/kg)DA Release (%)L-DOPA Content Change (%)
1.0+50-10
10+206-25
20+150-30
40+100-40

Research Applications

This compound is primarily utilized in research settings due to its unique properties. Applications include:

  • Pharmacological Studies : Understanding the interactions between Nefopam and various neurotransmitter systems.
  • Clinical Research : Investigating its potential as an analgesic alternative in pain management protocols.
  • Analytical Chemistry : Using its deuterium label for tracing metabolic pathways and drug interactions .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

272.36 g/mol

IUPAC Name

5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3

InChI Key

ADOSMCNCNFMWSW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]

Origin of Product

United States

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